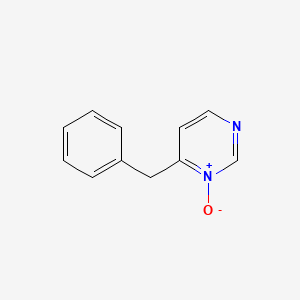![molecular formula C7H13ClO B14359410 1-[(2-Chloroprop-2-EN-1-YL)oxy]butane CAS No. 90262-30-9](/img/structure/B14359410.png)
1-[(2-Chloroprop-2-EN-1-YL)oxy]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloroprop-2-en-1-yl)oxy]butane is an organic compound with the molecular formula C7H13ClO It consists of a butane backbone with an ether linkage to a chlorinated propene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(2-Chloroprop-2-en-1-yl)oxy]butane can be synthesized through the reaction of 2-chloroprop-2-en-1-ol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The general reaction scheme is as follows:
2-chloroprop-2-en-1-ol+butyl bromideK2CO3,DMFthis compound+KBr+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Chloroprop-2-en-1-yl)oxy]butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 1-[(2-hydroxyprop-2-en-1-yl)oxy]butane.
Oxidation: Formation of 1-[(2-epoxyprop-2-en-1-yl)oxy]butane.
Reduction: Formation of 1-[(2-propyl)oxy]butane.
Applications De Recherche Scientifique
1-[(2-Chloroprop-2-en-1-yl)oxy]butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2-Chloroprop-2-en-1-yl)oxy]butane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2-Bromoprop-2-en-1-yl)oxy]butane
- 1-[(2-Iodoprop-2-en-1-yl)oxy]butane
- 1-[(2-Fluoroprop-2-en-1-yl)oxy]butane
Uniqueness
1-[(2-Chloroprop-2-en-1-yl)oxy]butane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological systems.
Propriétés
Numéro CAS |
90262-30-9 |
|---|---|
Formule moléculaire |
C7H13ClO |
Poids moléculaire |
148.63 g/mol |
Nom IUPAC |
1-(2-chloroprop-2-enoxy)butane |
InChI |
InChI=1S/C7H13ClO/c1-3-4-5-9-6-7(2)8/h2-6H2,1H3 |
Clé InChI |
AYLVWJUXZPPDSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC(=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



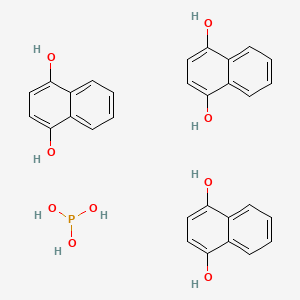

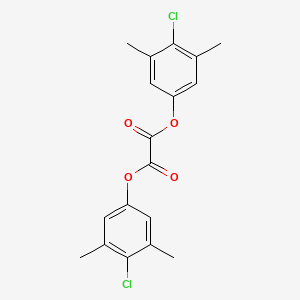
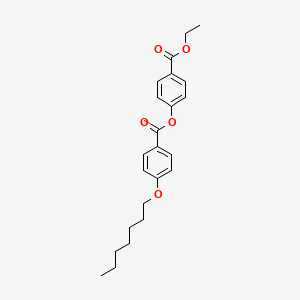

![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
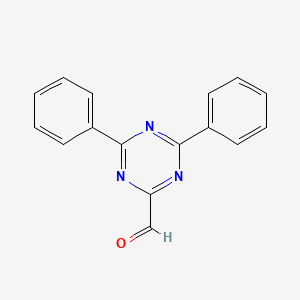
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
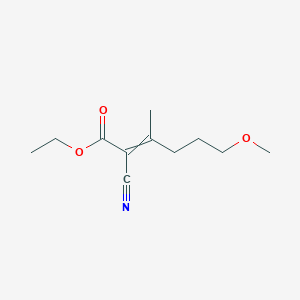
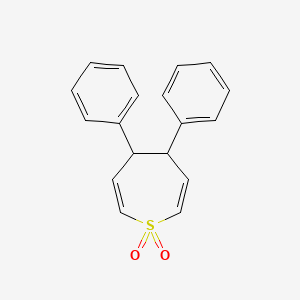
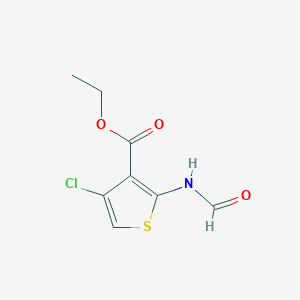
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)
